Asp-Asp-Asp-Asp-Asp-Asp

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

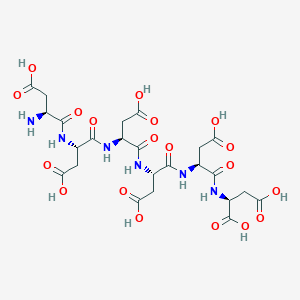

Asp-Asp-Asp-Asp-Asp-Asp is a useful research compound. Its molecular formula is C24H32N6O19 and its molecular weight is 708.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Asp-Asp-Asp-Asp-Asp-Asp, also known as hexapeptide D6K, is a synthetic peptide composed of six aspartic acid residues. This compound has garnered interest in biochemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for research and therapeutic applications.

Structure and Properties

Chemical Structure:

- This compound comprises six aspartic acid residues linked by peptide bonds. Its sequence can be represented as D-D-D-D-D-D, where "D" denotes aspartic acid.

Physical Properties:

- The peptide is characterized by a high degree of polarity and hydrophilicity due to the presence of multiple carboxyl groups. This affects its solubility in aqueous environments and its interaction with biological molecules.

Biological Activities

This compound exhibits several notable biological activities:

-

Cell Signaling:

- This peptide is involved in various signaling pathways, particularly in cell adhesion and migration. It may serve as a ligand for specific receptors on cell membranes, influencing cellular responses to external stimuli.

-

Enzyme Activation:

- This compound acts as a recognition sequence for serine proteases such as enteropeptidase (enterokinase). Upon cleavage by enteropeptidase, it activates trypsinogen into trypsin, which initiates a cascade of digestive enzyme activations essential for protein digestion in the gut.

-

Potential Therapeutic Applications:

- Due to its role in enzyme activation, this compound may have implications in digestive health and could be explored for therapeutic uses in conditions related to protein malabsorption or digestive enzyme deficiencies.

The biological activity of this compound can be attributed to its structural features:

- Binding Affinity: The specific sequence allows it to bind selectively to target enzymes or receptors. Studies have shown that modifications to the peptide can enhance binding affinity and specificity .

- Stability and Degradation: Research indicates that the stability of aspartic acid residues can influence the peptide's biological function. Deamidation and isomerization processes can affect its activity over time .

Case Studies and Research Findings

Recent studies have highlighted the significance of this compound in various biological contexts:

- Study on Enzyme Activation: A study demonstrated that the cleavage of Asp-D6K by enteropeptidase significantly increased trypsin activity, leading to enhanced protein digestion in vitro.

- Cell Migration Experiments: In cellular assays, Asp-D6K promoted cell migration in fibroblast cultures, suggesting its role in wound healing processes.

Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Enzyme Activation | Cleavage by enteropeptidase activates trypsinogen |

| Cell Migration | Promotes migration in fibroblast cultures |

| Binding Affinity | Structural modifications enhance receptor binding |

属性

分子式 |

C24H32N6O19 |

|---|---|

分子量 |

708.5 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C24H32N6O19/c25-7(1-13(31)32)19(43)26-8(2-14(33)34)20(44)27-9(3-15(35)36)21(45)28-10(4-16(37)38)22(46)29-11(5-17(39)40)23(47)30-12(24(48)49)6-18(41)42/h7-12H,1-6,25H2,(H,26,43)(H,27,44)(H,28,45)(H,29,46)(H,30,47)(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,48,49)/t7-,8-,9-,10-,11-,12-/m0/s1 |

InChI 键 |

AVTYRFNMUKCTIC-ZNSCXOEOSA-N |

手性 SMILES |

C([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)C(=O)O |

规范 SMILES |

C(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。